molecular formula C10H11ClN2OS B1447572 5-(1-Chloro-2-methylpropan-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 1427460-38-5

5-(1-Chloro-2-methylpropan-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B1447572
CAS No.: 1427460-38-5
M. Wt: 242.73 g/mol
InChI Key: YBVJZEYLBSTVSA-UHFFFAOYSA-N
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Description

5-(1-Chloro-2-methylpropan-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Chloro-2-methylpropan-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with a nitrile oxide intermediate, which can be generated in situ from a chloro-substituted nitrile compound. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(1-Chloro-2-methylpropan-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are often used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(1-Chloro-2-methylpropan-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, or anticancer agent.

    Materials Science: The compound can be used in the development of organic semiconductors or as a building block for more complex molecular architectures.

    Organic Synthesis: It serves as an intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(1-Chloro-2-methylpropan-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole depends on its specific application:

    Antimicrobial Activity: It may inhibit bacterial or fungal enzymes, disrupting essential metabolic pathways.

    Anticancer Activity: The compound could induce apoptosis in cancer cells by interacting with specific molecular targets such as DNA or proteins involved in cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Chloro-2-methylpropan-2-yl)-3-(phenyl)-1,2,4-oxadiazole
  • 5-(1-Chloro-2-methylpropan-2-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole
  • 5-(1-Chloro-2-methylpropan-2-yl)-3-(furan-2-yl)-1,2,4-oxadiazole

Uniqueness

5-(1-Chloro-2-methylpropan-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds

Biological Activity

5-(1-Chloro-2-methylpropan-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₁ClN₂OS, with a molecular weight of approximately 242.73 g/mol. The compound features an oxadiazole ring, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that derivatives of oxadiazoles exhibit a range of biological activities including antimicrobial, anticancer, and antifungal properties. The specific compound under discussion has shown promising results in various studies.

Anticancer Activity

A study by Alam et al. (2022) highlighted that compounds similar to this compound demonstrated significant inhibitory effects on cancer cell lines such as MCF-7 and HCT-116. For instance, compound 3a exhibited an IC50 value of 24.74 µM against MCF-7 cells, comparable to standard treatments like Tamoxifen (IC50 = 5.12 µM) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a comparative study by Zabiulla et al., various oxadiazole derivatives were screened for antibacterial activity against gram-positive bacteria. Notably, some derivatives showed MIC values as low as 7.9 µg/mL against Bacillus species .

Antifungal Activity

Additionally, research has indicated that oxadiazole derivatives possess antifungal properties. A recent study reported moderate antifungal activity against pathogens like Rhizoctonia solani . This suggests potential applications in agricultural biotechnology.

Data Tables

Biological Activity IC50 / MIC Values Reference
Anticancer (MCF-7)24.74 µM
Antibacterial (Bacillus)7.9 µg/mL
AntifungalModerate

Case Studies

  • Anticancer Research :
    • In vitro studies demonstrated that the compound significantly induced apoptosis in MCF-7 cells through the activation of caspase pathways and upregulation of p53 protein levels .
  • Antimicrobial Efficacy :
    • A series of oxadiazole derivatives were synthesized and tested against Mycobacterium tuberculosis, showing promising anti-tuberculosis activity with effective concentrations around 62.5 µg/mL .
  • Agricultural Applications :
    • Novel derivatives were synthesized for agricultural use, showing strong antibacterial effects on Xanthomonas oryzae with EC50 values lower than traditional agents like bismerthiazol .

Properties

IUPAC Name

5-(1-chloro-2-methylpropan-2-yl)-3-thiophen-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2OS/c1-10(2,6-11)9-12-8(13-14-9)7-4-3-5-15-7/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVJZEYLBSTVSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C1=NC(=NO1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1-Chloro-2-methylpropan-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
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5-(1-Chloro-2-methylpropan-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
Reactant of Route 3
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5-(1-Chloro-2-methylpropan-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
Reactant of Route 4
5-(1-Chloro-2-methylpropan-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
Reactant of Route 5
5-(1-Chloro-2-methylpropan-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
Reactant of Route 6
5-(1-Chloro-2-methylpropan-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

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